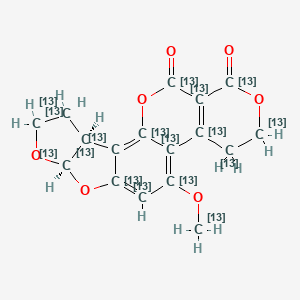![molecular formula C18H28O4 B1514471 [2-(4-オクチルフェノキシ)エトキシ]酢酸 CAS No. 154826-10-5](/img/structure/B1514471.png)
[2-(4-オクチルフェノキシ)エトキシ]酢酸
概要
説明
Acetic acid, [2-(4-octylphenoxy)ethoxy]-: is a synthetic organic compound with the molecular formula C18H28O4 and a molecular weight of 308.4 g/mol . It belongs to the family of phenoxyalkanoic acids and is characterized by its white crystalline powder form, which is soluble in water and organic solvents.
科学的研究の応用
Chemistry: In chemistry, Acetic acid, [2-(4-octylphenoxy)ethoxy]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential role as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.
Medicine: In medical research, Acetic acid, [2-(4-octylphenoxy)ethoxy]- has been explored for its potential therapeutic applications. It has been tested as a PPARα agonist in clinical trials for the treatment of hyperlipidemia and type 2 diabetes .
Industry: In the industrial sector, the compound is used in the formulation of surfactants and emulsifiers . It is also employed in the production of polymers and coatings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, [2-(4-octylphenoxy)ethoxy]- typically involves the reaction of 4-octylphenol with ethylene oxide to form 2-(4-octylphenoxy)ethanol . This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of Acetic acid, [2-(4-octylphenoxy)ethoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and pH levels .
化学反応の分析
Types of Reactions:
Oxidation: Acetic acid, [2-(4-octylphenoxy)ethoxy]- can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyethoxyacetic acids.
作用機序
The mechanism of action of Acetic acid, [2-(4-octylphenoxy)ethoxy]- involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) . As a PPARα agonist, the compound binds to the receptor, activating it and leading to the regulation of genes involved in lipid metabolism and glucose homeostasis . This results in the reduction of triglyceride levels and improvement in insulin sensitivity .
類似化合物との比較
- [2-(4-Nonylphenoxy)ethoxy]acetic acid
- [2-(4-Decylphenoxy)ethoxy]acetic acid
- [2-(4-Dodecylphenoxy)ethoxy]acetic acid
Comparison: Compared to its analogs, Acetic acid, [2-(4-octylphenoxy)ethoxy]- exhibits unique properties due to the octyl group . This hydrophobic tail influences its solubility , binding affinity , and biological activity . The presence of the octyl group enhances its lipophilicity , making it more effective in interacting with lipid membranes and receptors.
特性
IUPAC Name |
2-[2-(4-octylphenoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)22-14-13-21-15-18(19)20/h9-12H,2-8,13-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGROLKAUBWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778820 | |
| Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154826-10-5 | |
| Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-octylphenoxy)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)


![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)

![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)






![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)
![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)
